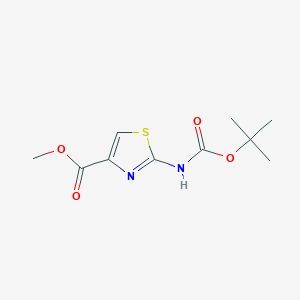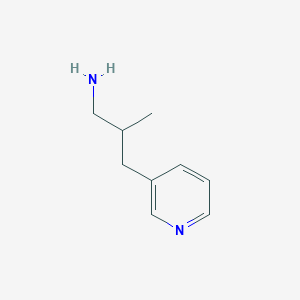
3-Pyridinepropanamine,beta-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinepropanamine, beta-methyl-(9CI) is a chemical compound that belongs to the class of pyridine derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of 3-Pyridinepropanamine, beta-methyl-(9CI) is not fully understood. However, studies have suggested that this compound may work by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation in the body. It may also have an effect on the expression of certain genes that are involved in the development of cancer.
生化学的および生理学的効果
Studies have shown that 3-Pyridinepropanamine, beta-methyl-(9CI) has a range of biochemical and physiological effects. It has been shown to reduce inflammation in the body, which may help to prevent the development of chronic diseases such as cancer and Alzheimer's disease. This compound has also been shown to have antioxidant properties, which may help to protect the body against oxidative stress.
実験室実験の利点と制限
One advantage of using 3-Pyridinepropanamine, beta-methyl-(9CI) in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-Pyridinepropanamine, beta-methyl-(9CI). One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new anti-inflammatory and anticancer drugs based on the structure of 3-Pyridinepropanamine, beta-methyl-(9CI). Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 3-Pyridinepropanamine, beta-methyl-(9CI) is a chemical compound that has potential applications in various fields of research. Its anti-inflammatory, antioxidant, and anticancer properties make it an interesting compound for further study. While its mechanism of action is not fully understood, it has shown promise in the treatment of neurological disorders and the development of new drugs. Further research is needed to fully understand the potential of this compound and its future applications.
合成法
The synthesis of 3-Pyridinepropanamine, beta-methyl-(9CI) involves the reaction of beta-methyl-3-pyridinepropanenitrile with hydrogen gas in the presence of a palladium catalyst. This method yields a high purity product with a yield of 70-80%.
科学的研究の応用
3-Pyridinepropanamine, beta-methyl-(9CI) has potential applications in various fields of research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
112086-64-3 |
|---|---|
製品名 |
3-Pyridinepropanamine,beta-methyl-(9CI) |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
2-methyl-3-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-8(6-10)5-9-3-2-4-11-7-9/h2-4,7-8H,5-6,10H2,1H3 |
InChIキー |
HWKUGXSNSOEEGF-UHFFFAOYSA-N |
SMILES |
CC(CC1=CN=CC=C1)CN |
正規SMILES |
CC(CC1=CN=CC=C1)CN |
同義語 |
3-Pyridinepropanamine,beta-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B57214.png)
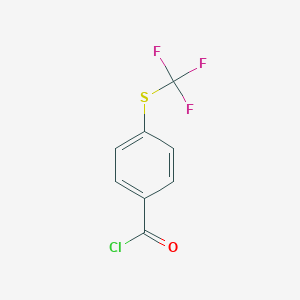
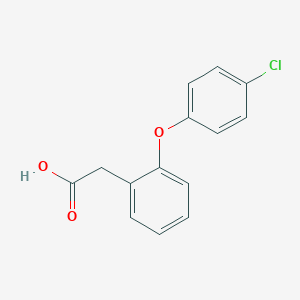
![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)
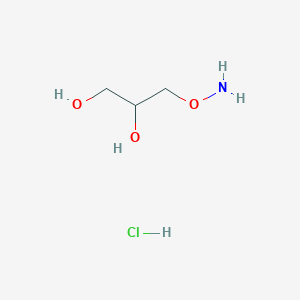
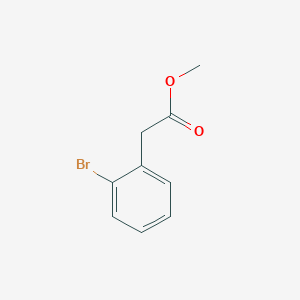
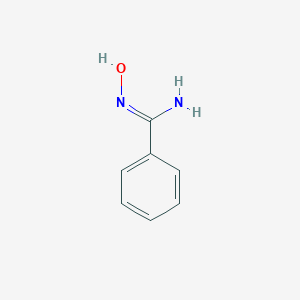
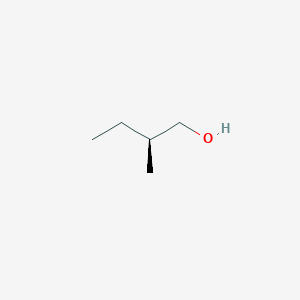
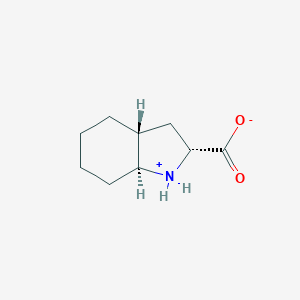
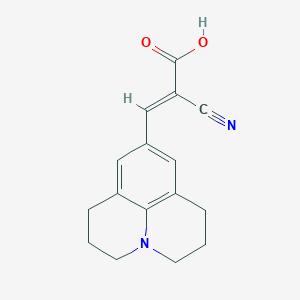
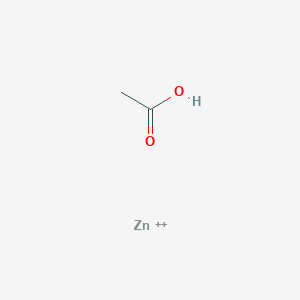
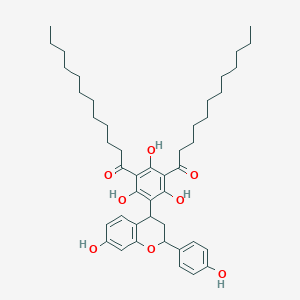
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
